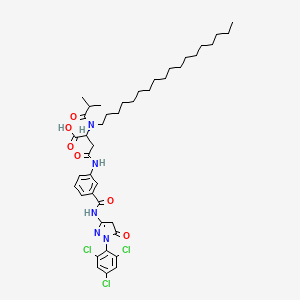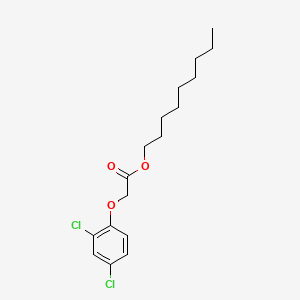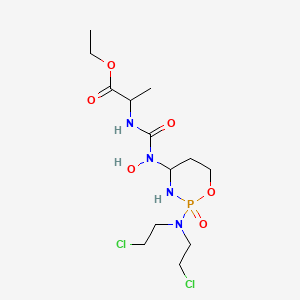
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and bis(2-chloroethyl)amino groups
準備方法
The synthesis of D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves several steps. The process typically starts with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of bis(2-chloroethyl)amino groups. The final steps involve the addition of the hydroxyamino carbonyl group and the ethyl ester, followed by oxidation to form the P-oxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of this compound involves its interaction with cellular targets, leading to various biological effects. The bis(2-chloroethyl)amino groups are known to form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other chemotherapeutic agents, making it a potential candidate for cancer treatment. The tetrahydro-2H-1,3,2-oxazaphosphorin ring and hydroxyamino carbonyl group also play a role in its biological activity, contributing to its overall mechanism of action.
類似化合物との比較
D,L-Alanine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Ifosfamide: Another chemotherapeutic agent with structural similarities and similar biological effects.
Melphalan: A compound with bis(2-chloroethyl)amino groups, used in cancer treatment. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
CAS番号 |
97139-42-9 |
|---|---|
分子式 |
C13H25Cl2N4O6P |
分子量 |
435.2 g/mol |
IUPAC名 |
ethyl 2-[[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-hydroxycarbamoyl]amino]propanoate |
InChI |
InChI=1S/C13H25Cl2N4O6P/c1-3-24-12(20)10(2)16-13(21)19(22)11-4-9-25-26(23,17-11)18(7-5-14)8-6-15/h10-11,22H,3-9H2,1-2H3,(H,16,21)(H,17,23) |
InChIキー |
ZGCJPJNWJYKVII-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)NC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


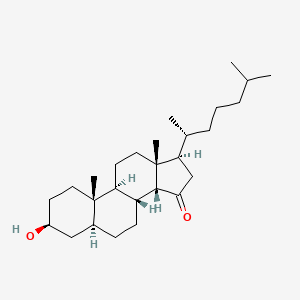

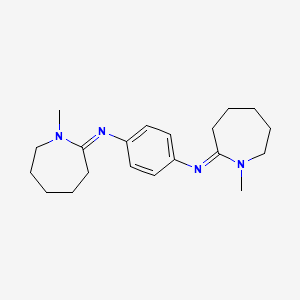
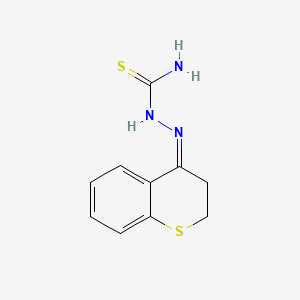
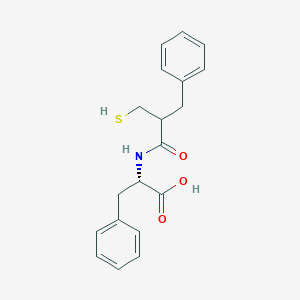
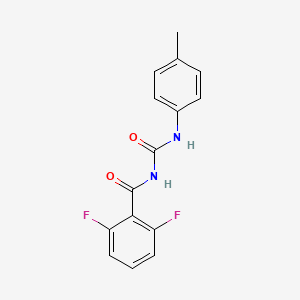
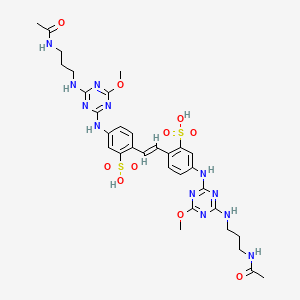
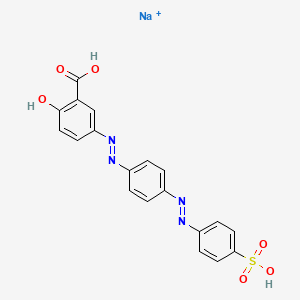

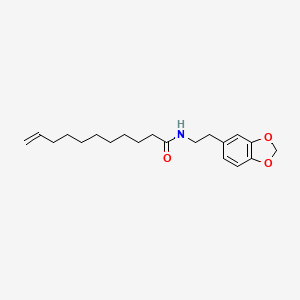
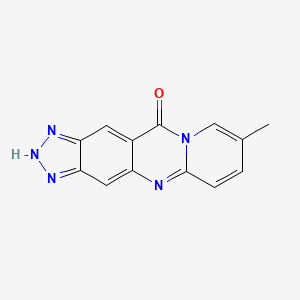
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
